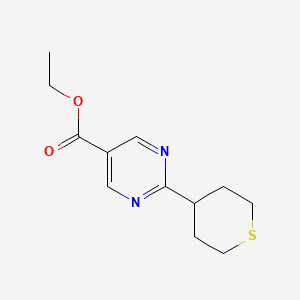

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrimidine ring substituted with an ethyl ester group and a tetrahydrothiopyran moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of tetrahydrothiopyran with ethyl pyrimidine-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in dry THF or ether under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thiol-substituted pyrimidine derivatives

Scientific Research Applications

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate: Similar structure but with a tetrahydropyran ring instead of a tetrahydrothiopyran ring.

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)acetate: Similar structure but with an acetate group instead of a pyrimidine-5-carboxylate group.

These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Biological Activity

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate is a novel organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring and a tetrahydrothiopyran moiety, which may contribute to its unique chemical properties and biological effects. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₃O₂S, with a molecular weight of approximately 248.33 g/mol. Its structure includes:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms, known for its role in various biological processes.

- Tetrahydrothiopyran Moiety : A sulfur-containing cyclic structure that may enhance the compound's reactivity and biological interactions.

Antioxidant and Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural features, particularly those containing pyrimidine and thiopyran moieties, exhibit significant biological activities. Notably, research has shown that these compounds can possess antioxidant , antimicrobial , and anti-inflammatory properties. For instance, pyrimidines are known to demonstrate antimicrobial activity against various pathogens due to their ability to interfere with nucleic acid synthesis .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory potential of this compound is supported by studies on related compounds. Pyrimidines have been documented to exhibit analgesic effects in animal models, suggesting that this compound may also provide pain relief through similar mechanisms . The presence of the tetrahydrothiopyran ring could further enhance these effects by modulating inflammatory pathways.

Synthesis and Biological Testing

Research has focused on synthesizing this compound through various cyclization methods. One study highlighted the synthesis of thioxopyrimidines, which share similar characteristics with our compound, demonstrating a range of biological activities including:

- Antiviral : Compounds in this class have shown efficacy against viral infections.

- Anticancer : Certain derivatives have been tested for their ability to inhibit cancer cell growth .

The mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes involved in nucleotide metabolism or signaling pathways relevant to inflammation and pain .

Comparative Analysis of Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes key findings from studies on similar pyrimidine derivatives:

Conclusion and Future Directions

This compound presents a promising avenue for research into new therapeutic agents. Its structural uniqueness may confer distinct biological activities that warrant further exploration. Future studies should focus on:

- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

- Expanded Biological Testing : Evaluating its efficacy across various disease models.

- Structure-Activity Relationship (SAR) Studies : Identifying modifications that enhance its therapeutic potential.

Properties

Molecular Formula |

C12H16N2O2S |

|---|---|

Molecular Weight |

252.33 g/mol |

IUPAC Name |

ethyl 2-(thian-4-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H16N2O2S/c1-2-16-12(15)10-7-13-11(14-8-10)9-3-5-17-6-4-9/h7-9H,2-6H2,1H3 |

InChI Key |

PXQCAFSJZYWADQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CCSCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.